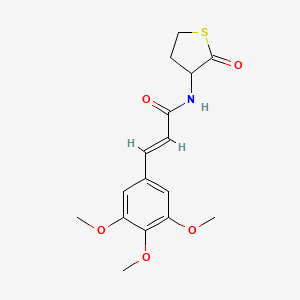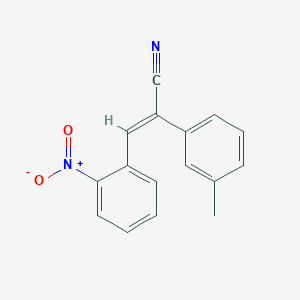![molecular formula C15H17N3O3 B5312401 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid](/img/structure/B5312401.png)
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid, also known as IMB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid inhibits the activity of certain enzymes involved in cancer cell growth and survival. Another proposed mechanism is that 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid disrupts the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has been shown to decrease the expression of certain proteins involved in cell proliferation and survival. In bacteria and fungi, 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has been shown to disrupt the cell membrane, leading to cell death.
実験室実験の利点と制限
One advantage of using 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid in lab experiments is its potential as a therapeutic agent for cancer and antimicrobial infections. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid. One direction is to further study its mechanism of action in order to optimize its use as a therapeutic agent. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, more research is needed to determine the safety and efficacy of 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid in human clinical trials.
合成法
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid can be synthesized using a multistep process that involves the reaction of 4-(1H-imidazol-1-yl)benzylamine with morpholine-2-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain pure 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid.
科学的研究の応用
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has been studied extensively in the field of cancer research due to its potential as a therapeutic agent. Studies have shown that 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer therapeutic, 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has also been studied for its antimicrobial properties. Studies have shown that 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
特性
IUPAC Name |
4-[(4-imidazol-1-ylphenyl)methyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(20)14-10-17(7-8-21-14)9-12-1-3-13(4-2-12)18-6-5-16-11-18/h1-6,11,14H,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHQUVEYYEZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)N3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)


![3-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B5312358.png)
![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)


![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)
![7-[(2,3-dichlorophenyl)sulfonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5312395.png)
![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)

![4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)